molecular formula C8H16ClN B2399712 3-Azabicyclo[3.2.2]nonane hydrochloride CAS No. 5597-41-1

3-Azabicyclo[3.2.2]nonane hydrochloride

Cat. No.: B2399712
CAS No.: 5597-41-1
M. Wt: 161.67
InChI Key: CGBLDSUSRSGZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.2]nonane hydrochloride is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional framework, which makes it an interesting subject for various chemical and pharmacological studies. It has been investigated for its potential antiprotozoal activities, particularly against diseases such as malaria and sleeping sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.2.2]nonane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.2]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with LiAlH4 yields amines, while oxidation with KMnO4 can produce ketones or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.2]nonane hydrochloride is unique due to its specific three-dimensional structure and the presence of a nitrogen atom within the bicyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-azabicyclo[3.2.2]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-8-4-3-7(1)5-9-6-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBLDSUSRSGZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.